
Ginsenoside Rf
Beschreibung
Significance of Ginsenoside Rf as a Protopanaxatriol-Type Saponin
Ginsenosides (B1230088) are broadly categorized based on the structure of their aglycone, or non-sugar, component. nih.gov this compound belongs to the protopanaxatriol (B1242838) (PPT) class, which is characterized by a dammarane-type triterpene structure with sugar moieties typically attached at the C-6 position. nih.gov This structural arrangement distinguishes it from the protopanaxadiol (B1677965) (PPD) group, where sugars are generally linked at the C-3 position. nih.govnih.gov The structural differences between these groups are fundamental to their biological activities. nih.gov
The aglycone of PPT-type ginsenosides like Rf is 20(S)-protopanaxatriol. spandidos-publications.com This core structure is shared by other notable ginsenosides such as Re, Rg1, and Rg2. nih.govspandidos-publications.com The specific type and linkage of the sugar molecules attached to this core are what differentiate the individual ginsenosides within the PPT class. In the case of this compound, the structure is (3β,6α,12β)-3,12,20-Trihydroxydammar-24-en-6-yl-2-O-(β-D-glucopyranosyl)-β-D-glucopyranoside. biosynth.com
Research Context and Uniqueness of this compound within Panax Species
A key aspect of the research interest in this compound stems from its relatively restricted distribution among Panax species. While many major ginsenosides are found across various types of ginseng, this compound is notably considered a characteristic component of Asian ginseng (Panax ginseng). nih.govebi.ac.uk Some studies have reported its absence in other species, such as Panax bipinnatifidus. tandfonline.com This specificity makes it a potential chemical marker for distinguishing between different Panax species.
This compound is often described as a trace component of ginseng root, meaning it is present in smaller quantities compared to other major ginsenosides like Rb1, Re, and Rg1. caymanchem.comchemfaces.commedchemexpress.com Despite its lower concentration, its distinct presence and chemical structure have made it a subject of dedicated study. For instance, research has highlighted that while sixteen ginsenosides are commonly found across all tissues of P. ginseng, Rf is one of the six protopanaxatriol types identified. mdpi.com Its content can vary depending on the part of the plant, with the leaves sometimes containing different ratios of PPT to PPD ginsenosides compared to the roots. mdpi.com
Furthermore, the cultivation conditions and processing methods can influence the ginsenoside profile. One study noted that this compound was absent in ginseng sprouts grown with tap water but was detected when cultivated with a kelp fermentate solution, indicating that its presence can be modulated. mdpi.com
Academic Trajectory and Emerging Research Frontiers of this compound
The academic investigation into this compound began with its isolation and structural elucidation. mdpi.com Early research focused on its fundamental chemical properties and its role within the broader context of ginsenoside chemistry. A significant area of research has been its interaction with cellular pathways. Studies have explored its effects on ion channels, particularly its ability to inhibit N-type calcium channels in sensory neurons. caymanchem.commedchemexpress.com
More recent research has expanded into several promising frontiers. One area of focus is its potential role in cellular regulation. For example, research has investigated its effects on inflammatory responses, noting its ability to reduce the production of inflammatory mediators. caymanchem.comchemfaces.com Other studies have explored its potential in skin health, specifically its anti-melanogenic properties by inhibiting the CREB/MITF pathway in melanocytes. koreascience.kr
The compound's influence on metabolic processes is also an emerging field of study. Research has delved into its interaction with PPARγ, a key transcription factor in adipogenesis, suggesting a potential role in attenuating obesity. nih.gov Additionally, studies have examined its impact on exercise endurance, linking it to the stimulation of myoblast differentiation and mitochondrial biogenesis. nih.gov The chemical transformation of this compound under various conditions, such as in acidic environments, is another area of active investigation, providing insights into its stability and potential metabolites. acs.org This trajectory from basic chemical characterization to exploring its modulatory effects on complex biological systems highlights the growing and diversifying academic interest in this unique ginsenoside.
Eigenschaften
IUPAC Name |
2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-37-34(32(50)30(48)25(19-44)55-37)56-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIOUZHBUYLDHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rf | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52286-58-5 | |
Record name | Ginsenoside Rf | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 198 °C | |
Record name | Ginsenoside Rf | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Transformation and Biosynthetic Considerations of Ginsenoside Rf
Enzymatic Bioconversion of Ginsenoside Rf
The transformation of this compound into other valuable compounds is primarily achieved through enzymatic processes that selectively modify its structure. This bioconversion is a key area of research for enhancing the therapeutic potential of ginseng extracts. Biotransformation offers a highly specific, efficient, and environmentally friendly alternative to chemical methods, which can induce side reactions and pollution. scispace.comredalyc.org
The primary mechanism for the bioconversion of this compound involves the enzymatic hydrolysis of its sugar moieties, a reaction catalyzed by glycosidases. mdpi.com Specifically, β-glucosidases are crucial enzymes that cleave the β-D-glucopyranose units attached to the aglycone core. mdpi.comnih.gov In the structure of this compound, there are two glucose molecules attached at the C-6 position of the dammarane-type tetracyclic triterpenoid (B12794562) core. nih.gov β-glucosidases can hydrolyze the terminal and then the inner glucose at this position. nih.gov The activity of these enzymes is highly specific, allowing for controlled, stepwise deglycosylation to produce targeted minor ginsenosides (B1230088). mdpi.comnih.gov The efficiency of this transformation depends on various factors including the source of the enzyme, pH, temperature, and substrate concentration. mdpi.com
A variety of microorganisms, including bacteria, fungi, and yeast, have been identified as potent sources of ginsenoside-transforming enzymes. nih.gov Among fungi, Aspergillus niger, a species commonly isolated from the soil of ginseng fields, has demonstrated a significant ability to convert this compound. scispace.comnih.govmdpi.comnih.gov Strains of A. niger produce β-glucosidases that effectively catalyze the hydrolysis of Rf. nih.govtandfonline.comoup.com In one study, a β-glucosidase gene, bgl1, was isolated from an A. niger strain and expressed in Saccharomyces cerevisiae. The resulting recombinant protein showed a clear ability to transform this compound into Ginsenoside Rh1. mdpi.com The use of whole-cell fermentation with A. niger or purified enzymes from it represents a key strategy for producing valuable metabolites from Rf. scispace.comnih.govnih.gov
The enzymatic conversion of this compound follows a distinct and well-characterized pathway. The process, often analyzed using reversed-phase high-performance liquid chromatography (HPLC), shows a sequential deglycosylation at the C-6 position. nih.govtandfonline.comoup.com
The established transformation pathway is: This compound → Ginsenoside Rh1(S) → 20(S)-Protopanaxatriol (PPT(S)) nih.govnih.govtandfonline.comoup.com
First, the terminal glucose molecule at the C-6 hydroxyl group is hydrolyzed, converting this compound into Ginsenoside Rh1(S). nih.govresearchgate.net Subsequently, the inner glucose molecule at the same position is cleaved, yielding the aglycone 20(S)-Protopanaxatriol (PPT(S)). nih.govnih.gov Studies using glycosidase from Aspergillus niger have demonstrated high conversion yields. Under optimal conditions, the transformation of Rf to PPT(S) via Rh1(S) can achieve a yield of over 90%. nih.govnih.govtandfonline.comoup.com
Table 1: Optimal Reaction Conditions for this compound Conversion by Aspergillus niger Glycosidase
Parameter | Optimal Value | Reference |
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pH | 5.0 | nih.govnih.govtandfonline.comoup.com |
Temperature | 55°C | nih.govnih.govtandfonline.comoup.com |
Substrate Concentration | 1.25 mmol/l | nih.govnih.govtandfonline.comoup.com |
Conversion Yield (Rf to PPT(S)) | 90.4% | nih.govnih.govtandfonline.comoup.com |
Specific Microbial Systems for this compound Conversion (e.g., Aspergillus niger)
Biotechnological Approaches for Ginsenoside Production and Modification
Biotechnology offers a powerful and sustainable platform for the production and modification of ginsenosides, overcoming the limitations of conventional extraction methods which are often time-consuming and yield low quantities of desired compounds. researchgate.netnih.govresearchgate.net These approaches include in vitro plant tissue culture and microbial fermentation, aimed at enhancing the yield of valuable ginsenosides like the derivatives of Rf. nih.govmdpi.com
Several strategies are employed to improve the efficiency of ginsenoside bioconversion. frontiersin.orgmdpi.com A primary approach is the optimization of reaction conditions, such as pH, temperature, and substrate/enzyme concentrations, which can be tailored to the specific microbial strain or enzyme being used. mdpi.com
Another effective strategy is the use of recombinant enzymes. By cloning genes encoding specific glycosidases (like β-glucosidase) and overexpressing them in host systems such as E. coli or yeast, large quantities of purified enzymes can be produced for highly specific and efficient biotransformations. nih.govmdpi.comnih.govplos.org Combining different enzymes in a synergistic system can also enhance product yield. For instance, a combination of fermentation with Aspergillus tubingensis followed by the addition of a commercial cellulase (B1617823) from Aspergillus niger significantly improved the production of Compound K from protopanaxadiol-type ginsenosides. frontiersin.org Furthermore, the use of novel reaction media, such as deep eutectic solvents (DES), has been shown to stimulate enzyme activity and stability, leading to higher conversion rates. mdpi.com
To move from laboratory-scale experiments to industrial-scale production, the development of specialized bioreactors is essential. researchgate.netresearchgate.netresearchgate.net Bioreactors provide a controlled environment where parameters like temperature, pH, and oxygen supply can be precisely managed to maximize microbial growth and enzymatic activity. researchgate.net
Different types of bioreactors, including airlift bioreactors and stirred-tank fermentors, have been utilized for ginsenoside biotransformation. redalyc.orgresearchgate.net These systems can be used for whole-cell fermentation, where microorganisms like Aspergillus niger convert ginsenosides directly in the culture medium, or for reactions with immobilized or free enzymes. researchgate.net For example, Penicillium sp. has been used in an airlift bioreactor to convert major ginsenosides from ginseng adventitious roots into the rare ginsenoside Compound K. redalyc.org The use of bioreactors facilitates the scaling-up of production, making the bioconversion of ginsenosides like Rf a commercially viable process for the pharmaceutical and functional food industries. nih.govmdpi.comresearchgate.net
Table 2: Biotechnological Approaches for Ginsenoside Production and Modification
Approach | Description | Key Advantage | Reference |
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Plant Cell/Tissue Culture | Cultivation of plant cells (e.g., cell suspension, hairy roots) in vitro to produce ginsenosides. | Sustainable production independent of geographical and climatic factors. | researchgate.netnih.govmdpi.commdpi.com |
Microbial Fermentation | Use of whole microorganisms (e.g., Aspergillus niger) to transform major ginsenosides into minor ones. | Cost-effective, uses both intracellular and extracellular enzymes, environmentally friendly. | frontiersin.orgtandfonline.commdpi.com |
Recombinant Enzymes | Cloning and overexpression of specific enzyme genes (e.g., β-glucosidase) in hosts like E. coli for targeted conversion. | High specificity, high purity of products, and high conversion efficiency. | mdpi.comnih.govplos.org |
Bioreactor Technology | Large-scale cultivation and bioconversion in controlled systems (e.g., airlift, stirred-tank). | Enables industrial-scale production with precise process control. | redalyc.orgresearchgate.netresearchgate.net |
Strategies for Enhanced Bioconversion Efficiency
Comparative Analysis of this compound Transformations with Other Ginsenoside Metabolisms
The metabolic transformation of this compound, a protopanaxatriol (B1242838) (PPT)-type ginsenoside, shares common pathways with other ginsenosides, primarily involving deglycosylation by various enzymes and microorganisms. However, the specific enzymes, resulting metabolites, and transformation efficiencies can differ, highlighting the unique metabolic fate of Rf compared to other prominent ginsenosides like those in the protopanaxadiol (B1677965) (PPD) group.
The transformation of this compound predominantly proceeds through the hydrolysis of its sugar moieties. A common pathway involves the conversion of Rf to ginsenoside Rh1 through the removal of the outer glucose at the C-6 position. nih.govbio-integration.orgnih.gov This can be further metabolized to the aglycone 20(S)-protopanaxatriol (PPT). nih.govtandfonline.com For instance, glycosidases from Aspergillus niger have been shown to effectively transform Rf to PPT(S) via Rh1(S) as an intermediate, with a yield of 90.4% under optimal conditions. nih.govtandfonline.com Similarly, β-glucosidase from Thermotoga neapolitana can convert Rf to its aglycone, APPT. nih.gov
In comparison, the metabolism of PPD-type ginsenosides, such as Rb1, Rb2, and Rc, follows a different deglycosylation sequence. These ginsenosides are often metabolized to ginsenoside Rd, and subsequently to compound K (CK). nih.govfrontiersin.org For example, ginsenoside Rb1 can be transformed into Rd by losing a glucose moiety at the C-20 position. acs.org Further hydrolysis at the C-3 position leads to the formation of compound K. frontiersin.org This contrasts with the Rf pathway, which primarily involves cleavage at the C-6 position.
The enzymatic and microbial agents responsible for these transformations also exhibit specificity. While some enzymes, like β-glucosidases, can act on a range of ginsenosides, their efficiency and the resulting products can vary. For example, a β-glucosidase from Thermotoga stercorarium showed a 76.8% molar conversion of this compound within 6 hours, while the conversion rates for other ginsenosides like Rb1 and Re were 100% and 57.3%, respectively. researchgate.net This indicates a degree of substrate preference among different ginsenosides.
Furthermore, the metabolic pathways can be influenced by the type of transformation method used, such as heat, acid, or microbial fermentation. Heat transformation can lead to the conversion of PPT-type ginsenosides like Rf and Re into minor ginsenosides such as Rh1, F1, Rg2, Rg6, and F4. bio-integration.orgnih.govscienceopen.com Acidic conditions can also facilitate the hydrolysis of ginsenosides, with the transformation of Rf to Rh1 and then to APPT being a documented pathway. nih.gov
The metabolism of ginsenosides by human intestinal microbiota also shows these differential pathways. Orally administered PPT-type ginsenosides like Re, Rg1, and Rf are metabolized to PPT. researchgate.net In contrast, PPD-type ginsenosides are generally converted to CK. researchgate.net This highlights the distinct metabolic fates of these two major ginsenoside groups within the human gut.
Table 1: Comparative Metabolic Pathways of this compound and Other Ginsenosides
Ginsenoside | Type | Initial Metabolite(s) | Final Aglycone | Key Transformation Steps |
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This compound | PPT | Ginsenoside Rh1 | 20(S)-Protopanaxatriol (PPT) | Hydrolysis of glucose at C-6. nih.govnih.gov |
Ginsenoside Rb1 | PPD | Ginsenoside Rd, Gypenoside XVII | Compound K (CK) | Hydrolysis of glucose at C-20, then C-3. frontiersin.orgjmb.or.kr |
Ginsenoside Re | PPT | Ginsenoside Rg2, Ginsenoside F1 | 20(S)-Protopanaxatriol (PPT) | Hydrolysis of rhamnose and/or glucose at C-6. nih.govnih.gov |
Ginsenoside Rg1 | PPT | Ginsenoside Rh1 | 20(S)-Protopanaxatriol (PPT) | Hydrolysis of glucose at C-6. nih.gov |
Ginsenoside Rc | PPD | Ginsenoside Rd, Compound Mc | Compound K (CK) | Hydrolysis of arabinose at C-20, then glucose at C-3. nih.gov |
Table 2: Microbial and Enzymatic Transformation of this compound
Microorganism/Enzyme | Product(s) | Key Findings |
---|---|---|
Aspergillus niger glycosidase | 20(S)-Protopanaxatriol (PPT(S)) | Transformation pathway: Rf → Rh1(S) → PPT(S) with a 90.4% yield. nih.govtandfonline.com |
Aspergillus niger BGL1 | Ginsenoside Rh1 | Recombinant protein transformed Rf to Rh1. nih.gov |
Thermotoga neapolitana β-glucosidase | APPT | Complete conversion of Rf to APPT after 3 hours. nih.gov |
Thermotoga stercorarium β-glucosidase | Not specified | 76.8% molar conversion of Rf in 6 hours. researchgate.net |
Candida allociferrii JNO301 | Ginsenoside Rh1 | Hydrolyzes outer sugar moieties at the C-6 position. bio-integration.org |
Cellular and Molecular Mechanisms of Action of Ginsenoside Rf
Modulation of Key Intracellular Signaling Pathways
Ginsenoside Rf exerts its biological effects by interacting with several crucial intracellular signaling cascades. These interactions can lead to the regulation of gene expression and alterations in cellular function.
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
The Mitogen-Activated Protein Kinase (MAPK) pathways are central to the regulation of numerous cellular activities, including proliferation, differentiation, and apoptosis. This compound has been shown to influence this network.
Research indicates that this compound, along with other ginsenosides (B1230088) like Rc, can activate p38 MAPK, which is involved in enhancing glucose uptake in C2C12 myotubes. mdpi.com In contrast, studies on other ginsenosides, such as Rb3, have shown inhibitory effects on specific MAPK pathways like the JNK pathway, which is implicated in inflammatory responses and apoptosis. plos.org For instance, ginsenoside Rb3 pretreatment has been found to decrease the phosphorylation of JNK induced by oxygen-glucose deprivation and reoxygenation (OGD-Rep) injury in H9c2 cells. plos.org This suggests that different ginsenosides can have distinct effects on MAPK signaling. While this compound's direct and comprehensive interactions with all components of the MAPK pathway, including ERK and JNK, are still under investigation, its influence on the related p38 MAPK pathway is more clearly established. mdpi.comnih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. This compound has demonstrated the ability to modulate this pathway, contributing to its anti-inflammatory properties. tandfonline.com
This compound has been observed to inhibit the activation of NF-κB. mdpi.comtandfonline.com This inhibition is achieved by suppressing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com By preventing IκBα degradation, this compound blocks the translocation of the NF-κB p65 subunit into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. plos.orgmdpi.com This mechanism has been observed in various cell types, including TNF-α-stimulated HT-29 intestinal epithelial cells and RAW264.7 mouse macrophage cells. chemfaces.commdpi.com In these cells, this compound significantly reduced the production of inflammatory mediators such as IL-1β, IL-6, and TNF-α. chemfaces.commdpi.com
Cell Line | Stimulus | Effect of this compound | Downstream Mediators Affected |
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HT-29 (human colon epithelial cells) | TNF-α | Inhibition of NF-κB activation | IL-1β, IL-6, TNF-α, NO, ROS |
RAW264.7 (mouse macrophage cells) | LPS | Inhibition of NF-κB activation | IL-1β, IL-6, TNF-α, NO, ROS |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation and Transcriptional Regulation
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis (fat cell formation) and glucose metabolism. scienceopen.com
Studies have shown that this compound can directly interact with PPARγ. scienceopen.comnih.gov Molecular docking simulations predict that this compound binds to the active site of PPARγ. nih.gov Experimental evidence in 3T3-L1 adipocytes has demonstrated that treatment with this compound leads to a downregulation of PPARγ expression. nih.gov This downregulation, in turn, inhibits adipogenesis, as indicated by reduced lipid accumulation in the cells. nih.gov The expression of perilipin, a protein associated with lipid droplets, is also decreased following this compound treatment. nih.gov
Cell Line | Key Finding | Molecular Effect | Functional Outcome |
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3T3-L1 adipocytes | This compound binds to PPARγ | Downregulation of PPARγ and perilipin mRNA levels | Reduced lipid accumulation and inhibition of adipogenesis |
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Mediated Regulatory Processes
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a key regulator of lipid metabolism, particularly fatty acid oxidation.
This compound has been shown to regulate lipoprotein metabolism through its interaction with PPARα. osti.govnih.gov In wild-type mice, administration of this compound increased the basal levels of hepatic apolipoprotein (apo) A-I and C-III mRNA. nih.gov Furthermore, it counteracted the reduction in these mRNA levels caused by a potent PPARα agonist. nih.gov These effects were absent in PPARα-null mice, confirming the essential role of PPARα in mediating the actions of this compound on lipoprotein metabolism. nih.gov The inhibitory effect of this compound on PPARα-dependent transactivation appears to occur at the level of DNA binding. nih.gov
AMP-Activated Protein Kinase (AMPK) Signaling Cascades
AMP-Activated Protein Kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism.
This compound has been found to activate the AMPK signaling pathway. mdpi.comnih.gov In C2C12 myotubes, this compound treatment stimulated the phosphorylation of AMPK in a dose-dependent manner. mdpi.com This activation of AMPK is linked to the promotion of myoblast differentiation and mitochondrial biogenesis, which can contribute to enhanced energy production and exercise endurance. mdpi.comnih.gov The activation of AMPK by this compound is considered a key mechanism for its effects on muscle cell energy metabolism. mdpi.com
p38 MAPK Signaling Pathway Interactions
The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis. nih.gov
This compound has been shown to activate the p38 MAPK signaling pathway, particularly in the context of muscle cell differentiation and energy metabolism. mdpi.comnih.gov In C2C12 cells, this compound stimulated the phosphorylation of p38 in a dose-dependent manner. mdpi.com This activation, along with AMPK activation, is believed to mediate the enhancement of mitochondrial biogenesis and myoblast differentiation, ultimately leading to increased energy production. mdpi.comnih.gov In contrast, in inflammatory contexts, this compound has been shown to inhibit inflammatory mediators that are downstream of p38/NF-κB activation. mdpi.com This suggests a context-dependent interaction of this compound with the p38 MAPK pathway.
Regulation of Specific Cellular and Subcellular Processes
This compound modulates a range of cellular and subcellular activities, from influencing cell differentiation to regulating gene expression. These regulatory functions underscore its potential as a significant bioactive compound.
Myoblast Differentiation Stimulation
This compound has been shown to enhance the differentiation of myoblasts, the precursor cells of muscle tissue. In studies using C2C12 myoblasts, treatment with this compound led to an upregulation of key myogenic differentiation markers. researchgate.netresearchgate.netmdpi.com Specifically, the expression of MyoD, myogenin, and myosin heavy chain III (MHCIII) was increased. researchgate.netresearchgate.net This suggests that this compound can promote the maturation of myoblasts into myotubes, a critical process in muscle development and repair. researchgate.net The stimulation of myoblast differentiation may be linked to the activation of the AMPK and p38 MAPK signaling pathways. mdpi.com
Mitochondrial Biogenesis Enhancement and Energy Metabolism
This compound plays a significant role in enhancing mitochondrial biogenesis and boosting energy metabolism. researchgate.netmdpi.comnih.gov Research has demonstrated that this compound treatment in C2C12 myotubes increases the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. researchgate.netmdpi.comnih.gov This is accompanied by the upregulation of key regulators of mitochondrial biogenesis. nih.govmdpi.comresearchgate.net
The expression of peroxisome proliferator-activated receptor-gamma coactivator 1 alpha (PGC-1α), a master regulator of this process, is elevated following this compound administration. nih.govresearchgate.net In turn, PGC-1α activates downstream transcription factors, including nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM). nih.govmdpi.comresearchgate.net This cascade of events leads to an increase in mitochondrial DNA (mtDNA) content, further supporting the formation of new mitochondria. nih.govresearchgate.net The enhanced mitochondrial function is thought to be mediated through the activation of AMPK and p38 MAPK signaling pathways. mdpi.comnih.gov
Table 1: Effects of this compound on Mitochondrial Biogenesis Markers
Marker | Effect of this compound Treatment | Cell/Animal Model |
ATP Production | Increased | C2C12 myotubes researchgate.netmdpi.comnih.gov |
PGC-1α | Upregulated (protein and mRNA) | C2C12 myotubes, ICR mice nih.govresearchgate.net |
NRF-1 | Upregulated (protein and mRNA) | C2C12 myotubes nih.govresearchgate.net |
TFAM | Upregulated (protein and mRNA) | C2C12 myotubes nih.govresearchgate.net |
mtDNA | Increased | C2C12 myotubes nih.govresearchgate.net |
Cyclooxygenase-2 (COX-2) Expression Inhibition
This compound exhibits anti-inflammatory properties by inhibiting the expression of cyclooxygenase-2 (COX-2). nih.govresearchgate.netbocsci.com COX-2 is an enzyme that plays a crucial role in the inflammatory process. researchgate.net Studies have shown that this compound can suppress hypoxia-induced COX-2 expression in A549 cells. nih.govresearchgate.net This inhibitory effect is dependent on the activation of peroxisome proliferator-activated receptor gamma (PPARγ). nih.govresearchgate.net By activating PPARγ, this compound effectively downregulates the expression of COX-2, thereby reducing inflammation. nih.govscienceopen.com
Gene Expression Regulation (e.g., Apolipoprotein A-I, Apolipoprotein C-III mRNA)
This compound has been found to regulate the expression of genes involved in lipoprotein metabolism. nih.govosti.govebi.ac.uk Specifically, it has been shown to increase the basal levels of hepatic apolipoprotein A-I (apoA-I) and apolipoprotein C-III (apoC-III) mRNA in wild-type mice. nih.govosti.govebi.ac.uk Furthermore, it can counteract the reduction in these mRNA levels caused by the potent PPARα ligand Wy14,643. nih.govosti.gov These effects are mediated through its interaction with peroxisome proliferator-activated receptor alpha (PPARα). nih.govosti.govebi.ac.uk The regulation of apoA-I and apoC-III expression by this compound highlights its potential influence on lipid metabolism. nih.gov
Transcriptional Effects on Adipogenic Proteins
This compound also influences the differentiation of adipocytes, the cells that store fat. Research on 3T3-L1 adipocytes has shown that this compound treatment leads to a reduction in intracellular lipid accumulation. nih.govresearchgate.net This is achieved by downregulating the mRNA levels of key adipogenic transcription factors, namely peroxisome proliferator-activated receptor gamma (PPARγ) and perilipin. nih.govresearchgate.net By inhibiting these critical regulators of adipogenesis, this compound can effectively suppress the formation of mature fat cells. nih.gov
Molecular Target Identification and Ligand-Protein Interaction Studies
Identifying the direct molecular targets of this compound is crucial for understanding its mechanisms of action. Computational and experimental studies have begun to shed light on these interactions.
Molecular docking simulations have predicted that this compound can bind to the active site of peroxisome proliferator-activated receptor gamma (PPARγ). nih.govscienceopen.comnih.gov This interaction is thought to be responsible for many of its observed effects, including the inhibition of COX-2 expression and the downregulation of adipogenic proteins. nih.govnih.gov The binding of this compound to PPARγ appears to be similar to that of known PPARγ agonists. nih.gov
Furthermore, reverse docking studies have been employed to screen for a broader range of potential protein targets for various ginsenosides, including Rf. nih.gov These computational approaches help to identify potential "hit" targets and provide insights into the polypharmacology of these natural compounds. nih.gov For instance, molecular docking studies have also explored the interaction of ginsenosides with other proteins such as heat shock protein 90 alpha (HSP90AA1), suggesting a broader range of potential molecular interactions. mdpi.com
Table 2: Identified and Predicted Molecular Targets of this compound
Molecular Target | Method of Identification | Implicated Biological Process |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Molecular Docking, Experimental Validation | Anti-inflammatory, Anti-adipogenic nih.govscienceopen.comnih.gov |
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Experimental Validation | Lipoprotein Metabolism nih.govosti.govebi.ac.uk |
Heat Shock Protein 90 Alpha (HSP90AA1) | Molecular Docking | Cellular stress response, protein folding mdpi.com |
Identification of Direct Binding Targets (e.g., PPARγ)
A significant body of research has focused on identifying the direct molecular targets of this compound. One of the most prominent of these is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism, adipogenesis, and inflammation. nih.govnih.gov
Studies have demonstrated that this compound can directly bind to PPARγ. nih.gov Molecular docking simulations predict that this compound fits into the agonist-binding site of PPARγ. nih.govscienceopen.com This interaction is stabilized by the formation of hydrogen bonds with key amino acid residues in the active site, such as SER289 and HIS449. nih.gov The tetracyclic skeleton of this compound also contributes to this binding through strong hydrophobic interactions with the receptor. nih.gov
The functional consequences of this binding appear to be context-dependent. In some studies, the interaction between this compound and PPARγ leads to the activation of PPARγ transcriptional activity. nih.govscienceopen.com This activation has been linked to the inhibition of hypoxia-induced cyclooxygenase-2 (COX-2) expression and cellular migration in A549 lung cancer cells. nih.gov Conversely, other research on 3T3-L1 adipocytes has shown that treatment with this compound leads to the downregulation of PPARγ expression, resulting in decreased lipid accumulation and inhibition of adipogenesis. nih.gov This suggests that this compound may act as a selective modulator of PPARγ, with its effects varying based on the specific cellular environment and target genes.
Further evidence for the direct interaction with PPARγ comes from studies where the effects of this compound were blocked by PPARγ-specific inhibitors. nih.gov For instance, the inhibition of COX-2 expression and cell migration by this compound under hypoxic conditions was reversed by the PPARγ inhibitor T0070907. nih.gov These findings underscore the direct role of PPARγ in mediating some of the anti-inflammatory effects of this compound.
Target | Cell Line | Observed Effect | Supporting Evidence |
---|---|---|---|
PPARγ | A549 (Lung Cancer) | Activation of PPARγ transcriptional activity, inhibition of hypoxia-induced COX-2 expression and cell migration. nih.gov | Effect blocked by PPARγ inhibitor T0070907. nih.gov |
PPARγ | 3T3-L1 (Adipocytes) | Downregulation of PPARγ expression, decreased lipid accumulation. nih.gov | In vitro experimental data. nih.gov |
Bioinformatics-Driven Target Prediction and Validation (e.g., LGALS3, BCHE, AKT1, IL2 in sepsis-related research)
In the context of complex diseases like sepsis, bioinformatics approaches have been instrumental in identifying potential molecular targets of this compound. Network pharmacology studies, which integrate information on drug-target interactions and disease pathways, have pointed to several key proteins that may be modulated by this compound. scienceopen.comresearchgate.net
In sepsis-related research, bioinformatics analyses have identified galectin-3 (LGALS3), butyrylcholinesterase (BCHE), protein kinase B (AKT1), and interleukin-2 (B1167480) (IL2) as potential targets of this compound. scienceopen.comresearchgate.net These proteins are involved in critical aspects of the septic response, including inflammation, immune regulation, and cell survival. scienceopen.com For example, IL-2 is a key cytokine that regulates the immune response, and its modulation can impact the course of sepsis. nih.govnih.gov Similarly, AKT1 is a central node in signaling pathways that control cell survival and apoptosis, processes that are dysregulated in sepsis. nih.govspandidos-publications.com
Validation of these predicted targets often involves a combination of experimental and computational methods. For instance, after identifying these potential targets through network analysis, molecular docking studies can be performed to predict the binding affinity and interaction patterns between this compound and the target proteins. scienceopen.comresearchgate.net Subsequent experimental validation in relevant cell or animal models is then necessary to confirm the functional consequences of these interactions.
One study identified this compound as a key active ingredient in Shenfu injection for the treatment of sepsis, with LGALS3, BCHE, AKT1, and IL2 identified as core targets. scienceopen.comresearchgate.net This highlights the power of combining computational screening with experimental validation to uncover the complex mechanisms of action of natural compounds.
Predicted Target | Associated Condition | Method of Prediction | Potential Role |
---|---|---|---|
LGALS3 | Sepsis | Network Pharmacology | Involved in both sepsis and glycocalyx pathways. scienceopen.com |
BCHE | Sepsis | Network Pharmacology | Involved in the sepsis pathway. scienceopen.comtrdizin.gov.tr |
AKT1 | Sepsis | Network Pharmacology | Central to cell survival and apoptosis pathways. scienceopen.comnih.gov |
IL2 | Sepsis | Network Pharmacology | Key regulator of the immune response. scienceopen.comnih.gov |
Computational Docking and Simulation Approaches
Computational methods, particularly molecular docking and simulation, have become indispensable tools for elucidating the molecular interactions between this compound and its protein targets. nih.govnih.gov These approaches provide valuable insights into the binding modes, affinities, and the specific amino acid residues involved in the interaction, which can help to explain the observed biological activities.
Molecular docking studies have been extensively used to model the interaction of this compound with various proteins. In the case of PPARγ, docking simulations predicted that this compound binds within the active site, forming hydrogen bonds with residues Ser289 and His323, with a predicted binding affinity of -2.9 kcal/mol. nih.gov Other studies have also shown hydrogen bond formation with SER289 and HIS449. nih.gov These interactions are crucial for the agonistic or antagonistic activity of ligands. nih.gov
In sepsis-related research, molecular docking has been used to assess the binding of this compound to predicted targets like IL2. These simulations have shown favorable binding affinities, for example, an affinity of -7.9 kcal/mol was calculated for the interaction between this compound and IL2. researchgate.net Similarly, docking studies with other targets like STAT3 have also been performed, showing a binding affinity of -7.6 kcal/mol. plos.org
Beyond predicting binding poses and affinities, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, assessing its stability and the nature of the interactions over time. While specific MD simulation data for this compound with all the mentioned targets is not extensively detailed in the provided context, the general application of these methods is crucial for validating the initial docking results and understanding the dynamic nature of the binding. mdpi.com
These computational approaches, when combined with experimental data, provide a powerful framework for understanding the molecular basis of this compound's pharmacological effects. They allow for the rationalization of observed biological activities and can guide the design of future studies and the development of novel therapeutic agents.
Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Computational Method |
---|---|---|---|
PPARγ | -2.9 nih.gov | Ser289, His323 nih.gov | Molecular Docking nih.gov |
PPARγ | Not specified | SER289, HIS449 nih.gov | Molecular Docking nih.gov |
IL2 | -7.9 researchgate.net | MET-23, GLU-95 scienceopen.com | Molecular Docking scienceopen.comresearchgate.net |
STAT3 | -7.6 plos.org | Not specified | Molecular Docking plos.org |
BCL-2 | -1.7 tandfonline.com | Not specified | Molecular Docking tandfonline.com |
Structure Activity Relationships Sar and Structural Modifications of Ginsenoside Rf
Impact of Glycosylation Patterns on Biological Activity and Conversion Products
The glycosylation pattern—the number, type, and attachment points of sugar molecules—is a critical determinant of a ginsenoside's biological properties. jmb.or.kr Generally, major ginsenosides (B1230088) with more sugar units are hydrolyzed into minor, deglycosylated ginsenosides, which often exhibit enhanced biological activity. d-nb.info This transformation can occur through various methods, including heat, acid hydrolysis, and enzymatic biotransformation. scienceopen.comsemanticscholar.org
The removal of sugar moieties from Ginsenoside Rf leads to the formation of several pharmacologically active minor ginsenosides. Heat processing, such as steaming, can convert PPT-type ginsenosides like Rf into the less glycosylated, minor ginsenosides Rh1 and F1. scienceopen.comsemanticscholar.org Enzymatic conversion is a more specific method. For example, β-glucosidases, enzymes that hydrolyze glycosidic bonds, are central to this biotransformation. scienceopen.com Yeast strains, such as Candida allociferrii, have demonstrated the ability to convert this compound into Ginsenoside Rh1 by specifically hydrolyzing the outer sugar moieties at the C-6 position. scienceopen.com Furthermore, recombinant β-glucosidase from Thermotoga neapolitana has been shown to completely convert this compound into its aglycone, 20(S)-protopanaxatriol (PPT), the fundamental structure of this ginsenoside family. researchgate.netspandidos-publications.com
Original Compound | Conversion Method | Resulting Product(s) | Reference |
---|---|---|---|
This compound | Heat Transformation (Steaming) | Ginsenoside Rh1, Ginsenoside F1 | scienceopen.comsemanticscholar.org |
This compound | Enzymatic Hydrolysis (Yeast) | Ginsenoside Rh1 | scienceopen.com |
This compound | Enzymatic Hydrolysis (β-glucosidase) | 20(S)-Protopanaxatriol (PPT) | researchgate.net |
This compound | Acid Processing (Formic Acid) | Ginsenoside F1, Ginsenoside Rh1, Ginsenoside Rf2, Ginsenoside Rf3, Ginsenoside Rg6, Ginsenoside F4, Ginsenoside Rg9 | semanticscholar.org |
Characterization of this compound Metabolites and Derivatives
When administered orally, major ginsenosides like Rf are metabolized by intestinal bacteria into more easily absorbed compounds. jmb.or.krspandidos-publications.com The primary metabolite of PPT-type ginsenosides, including Rf, is 20(S)-protopanaxatriol. spandidos-publications.com
More complex transformations can be induced under specific chemical conditions. Acid-catalyzed hydrolysis of 20(S)-Ginsenoside Rf has been shown to yield a variety of metabolites through mechanisms including the hydrolysis of sugar groups, dehydration, and hydration reactions. nih.gov A study demonstrated that treating 20(S)-Rf with formic acid produced five distinct compounds: 20(S)-Rh1, 20(R)-Rh1, 20(S)-Rf3, Rg8, and Rg9. nih.gov Another report expanded this list to also include F1, Rf2, Rg6, and F4 as products of acid processing. semanticscholar.org
Beyond metabolic products, novel derivatives of this compound have been created through enzymatic synthesis. In one study, a promiscuous enzyme, UGT109A1 from Bacillus subtilis, was used to catalyze the glycosylation of Rf. This process involved transferring a glucosyl moiety to the C3-OH and C12-OH positions of the ginsenoside, resulting in the formation of two new, unnatural derivatives. semanticscholar.org This demonstrates the potential for creating novel ginsenoside structures with potentially unique activities.
Compound Type | Name | Method of Formation/Identification | Reference |
---|---|---|---|
Metabolite | 20(S)-Protopanaxatriol (PPT) | Deglycosylation by intestinal bacteria | spandidos-publications.com |
Metabolite | 20(S)-Ginsenoside Rh1 | Acid-catalyzed hydrolysis | nih.gov |
Metabolite | 20(R)-Ginsenoside Rh1 | Acid-catalyzed hydrolysis | nih.gov |
Metabolite | 20(S)-Ginsenoside Rf3 | Acid-catalyzed hydrolysis | nih.gov |
Metabolite | Ginsenoside Rg8 | Acid-catalyzed hydrolysis | nih.gov |
Metabolite | Ginsenoside Rg9 | Acid-catalyzed hydrolysis | nih.gov |
Synthetic Derivative | 3,12-di-O-β-D-glucopyranosyl-6-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl]-dammar-24-ene-3β,6α,12β,20S-tetraol | Enzymatic glycosylation (UGT109A1) | semanticscholar.org |
Synthetic Derivative | 3-O-β-D-glucopyranosyl-6-O-[β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl]-dammar-24-ene-3β,6α,12β,20S-tetraol | Enzymatic glycosylation (UGT109A1) | semanticscholar.org |
Comparative SAR Analysis within Protopanaxatriol-Type Ginsenosides
This compound belongs to the protopanaxatriol (B1242838) (PPT) family, which also includes prominent ginsenosides such as Re, Rg1, Rg2, and Rh1. nih.govresearchgate.net All members of this family share the characteristic dammarane (B1241002) aglycone with a hydroxyl group at the C-6 position, but differ in their glycosylation at the C-6 and C-20 positions. nih.govresearchgate.net
Structure-activity relationship studies reveal that these structural differences significantly influence biological effects. A key principle is that the cytotoxic and cardioprotective effects of ginsenosides are often inversely proportional to the number of sugar moieties attached to the aglycone. d-nb.infonih.gov Within the PPT group, ginsenosides that are less polar and have smaller molecular weights tend to exhibit greater cardioprotective properties. nih.gov For instance, the stepwise removal of sugars from ginsenosides like Re and Rg1 leads to metabolites such as Rh1 and ultimately the aglycone PPT, which often show increased bioactivity. nih.govd-nb.info
When comparing the two major classes of ginsenosides, PPD and PPT, distinct activity profiles emerge. The presence of the C-6 hydroxyl group in the PPT class is a major structural differentiator. In studies on hypoxia/reoxygenation-induced apoptosis in cardiomyocytes, compounds with the PPD backbone (lacking the C-6 hydroxyl group) were found to be more effective at reducing apoptosis than those with the PPT structure. nih.gov This highlights that while deglycosylation within the PPT family can enhance activity, the fundamental structure of the aglycone itself is a primary determinant of the type and potency of the biological response.
Ginsenoside | Core Structure | Key Glycosylation Features | General SAR Observation | Reference |
---|---|---|---|---|
This compound | Protopanaxatriol (PPT) | Two glucose units attached at C-6 and C-20. Specifically, a glucosyl-(1→2)-glucosyl at C-6. | Metabolizes to more active minor ginsenosides like Rh1 and F1 upon deglycosylation. | scienceopen.commdpi.com |
Ginsenoside Re | Protopanaxatriol (PPT) | A rhamnosyl-glucosyl group at C-6 and a glucose at C-20. | Metabolizes to Rg2, Rh1, and F1. Its activity is linked to its conversion to these less polar metabolites. | nih.govfrontiersin.org |
Ginsenoside Rg1 | Protopanaxatriol (PPT) | One glucose unit at C-6 and one at C-20. | Considered a major active component; metabolizes to Rh1 and then to the aglycone PPT. Less polar metabolites show higher activity. | nih.govspandidos-publications.com |
Ginsenoside Rh1 | Protopanaxatriol (PPT) | A single glucose unit at C-6. | A minor ginsenoside and a key metabolite of other PPTs (Rf, Re, Rg1). Often exhibits higher bioactivity than its parent compounds. | nih.govscienceopen.com |
Advanced Analytical Methodologies for Ginsenoside Rf Research
Chromatographic Techniques for Identification and Quantification
Chromatography is the cornerstone of ginsenoside analysis. These methods separate individual compounds from a mixture based on their differential distribution between a stationary phase and a mobile phase. For Ginsenoside Rf, several chromatographic techniques are routinely employed.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and determination of ginsenosides (B1230088) due to its efficiency and reproducibility. bohrium.com In the analysis of this compound, reversed-phase columns, such as C18, are frequently utilized. mdpi.comsigmaaldrich.com The separation is typically achieved using a gradient elution system with a mobile phase consisting of acetonitrile (B52724) and water. mdpi.comsigmaaldrich.com Detection is commonly performed using an ultraviolet (UV) detector set at approximately 203-205 nm, as ginsenosides have weak UV absorption. bohrium.commdpi.comsigmaaldrich.com
For instance, one validated method for red ginseng, which contains this compound as a characteristic component, employed a Shiseido UG 80 Capcell Pak NH2 column with a gradient of acetonitrile and water at a flow rate of 0.80 mL/min. bohrium.com Another approach successfully separated seven ginsenosides, including Rf, on an Ascentis® Express C18 column within 18 minutes. mdpi.comsigmaaldrich.com The conditions for these separations highlight the adaptability of HPLC for various analytical needs.
Table 1: Examples of HPLC Conditions for this compound Analysis
Column | Mobile Phase | Detection | Flow Rate | Reference |
---|---|---|---|---|
Ascentis Express C18 (15 cm x 4.6 mm, 2.7 µm) | [A]: water; [B]: acetonitrile. Gradient: held at 25% B for 1.5 min; 25% to 85% B in 12 min | UV, 205 nm | 1.0 mL/min | sigmaaldrich.com |
Supelco Ascentis Express C18 (150 × 4.6 mm, 2.7 μm) | Gradient of deionized water and acetonitrile | UV, 205 nm | 1.0 mL/min | mdpi.com |
Shiseido UG 80 Capcell Pak NH2 (4.6 mm x 250 mm, 5 µm) | [A]: acetonitrile; [B]: water. Gradient: 0-3 min, 89% A; 3-25 min, 89-84% A; 25-30 min, 84-82% A; 30-35 min, 82-76% A | UV, 203 nm | 0.80 mL/min | bohrium.com |
High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for creating chemical fingerprints of herbal medicines like ginseng. bvsalud.org This technique allows for the simultaneous analysis of multiple samples and is particularly useful for species identification. oup.com The presence of this compound is a critical phytochemical marker used to distinguish Asian ginseng (Panax ginseng) from American ginseng (P. quinquefolium), as the latter lacks this compound. nutraceuticalbusinessreview.com
In HPTLC analysis, extracts are applied to a plate (e.g., silica (B1680970) gel F254), which is then developed in a specific solvent system. oup.comresearchgate.net After development, the plate is often sprayed with a derivatization reagent, such as anisaldehyde or sulfuric acid, and heated to visualize the separated compounds. oup.comnutraceuticalbusinessreview.com The resulting chromatogram shows a characteristic pattern of zones, where the position (Rf value) and color of the zone corresponding to this compound can confirm the identity of Panax ginseng. nutraceuticalbusinessreview.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This hybrid technique is essential for analyzing trace amounts of ginsenosides and for providing structural information. d-nb.info Compared to HPLC with UV detection, LC-MS/MS offers significantly lower detection limits, making it ideal for complex sample matrices. mdpi.com
The analysis is often performed in the multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce a characteristic product ion. nih.govd-nb.info This transition is highly specific to the target compound, minimizing interference from other substances. nih.gov For many ginsenosides, including Rf, the sodium adduct [M+Na]+ is often used as the precursor ion in positive ion mode. d-nb.infobohrium.com In some cases, negative mode ESI can provide better intensity for Rf, using the [M-H]− precursor ion. d-nb.info The high sensitivity of LC-MS/MS is crucial for pharmacokinetic studies where compound concentrations in biological fluids can be extremely low. bohrium.com
High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting and Phytochemical Marker Identification
Method Validation and Standardization in Research
To ensure the reliability and accuracy of analytical results, the methods used for quantifying this compound must be rigorously validated. Method validation is a process that confirms an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). spkx.net.cn
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically confirmed by a high coefficient of determination (R² > 0.99). spkx.net.cnppe.or.kr
Precision measures the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). It is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). bohrium.comspkx.net.cn
Accuracy refers to how close the measured value is to the true value and is often determined through recovery experiments, where a known amount of the standard is added to a sample and the percentage recovered is calculated. spkx.net.cn
LOD and LOQ represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.comspkx.net.cn
Studies have successfully validated methods for the simultaneous analysis of multiple ginsenosides, including Rf, demonstrating their suitability for quality control and research. spkx.net.cn
Table 2: Examples of Method Validation Parameters for this compound Analysis
Analytical Method | Linearity (R²) | Accuracy (Recovery) | LOD | LOQ | Reference |
---|---|---|---|---|---|
HPLC-DAD-ESI-MS | Not specified for Rf | 101.64% | 0.20 µg/g | 0.60 µg/g | mdpi.com |
UPLC-HRMS-MS/MS | Not specified for Rf | 86.82% | 0.705 ng/g | 2.135 ng/g | mdpi.com |
UPLC-PDA | >0.998 | 85.71% - 108.50% | 0.81-3.10 µg/mL | 2.88-10.00 µg/mL | spkx.net.cn |
HPLC | Not specified for Rf | 95% - 105% (powder) | Not specified | Not specified |
Applications in Pharmacokinetic Studies (e.g., Detection and Quantitation in Biological Matrices)
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion of a compound in the body. frontiersin.org To conduct these studies for this compound, highly sensitive and specific analytical methods are required to detect and quantify the compound and its metabolites in biological matrices such as plasma, urine, and tissues. mdpi.comoup.com
LC-MS/MS is the predominant technique for this purpose due to its ability to achieve very low limits of quantitation (LLOQ), often in the sub-ng/mL range. mdpi.comnih.gov For example, a sensitive LC-MS/MS method was developed and validated for the simultaneous detection of 13 ginsenosides, including Rf, in human plasma, with an LLOQ of 0.5 ng/mL for all analytes. mdpi.comnih.govresearchgate.net Such methods require only a small volume of plasma (e.g., 100 µL) and involve sample preparation steps like protein precipitation to remove interferences. mdpi.com
In pharmacokinetic studies following the administration of ginseng extracts, researchers can track the concentration of this compound over time. nih.govresearchgate.net Interestingly, even when methods are validated for Rf detection, it is not always detected in human plasma after oral administration of red ginseng extract. nih.govresearchgate.net This suggests that this compound may be poorly absorbed or rapidly metabolized by intestinal microbiota into other compounds before reaching systemic circulation. researchgate.net The application of these advanced analytical methods is therefore crucial for understanding the true bioavailability and metabolic fate of ginsenosides like Rf. nih.gov
Systems Biology and Omics Approaches in Ginsenoside Rf Research
Bioinformatics and Network Pharmacology Analyses
Bioinformatics and network pharmacology are at the forefront of elucidating the therapeutic mechanisms of traditional medicines. These computational approaches allow for the identification of potential protein targets, the signaling pathways they modulate, and the complex interplay between them.
Identification of Core Targets and Molecular Networks
Network pharmacology studies have begun to map the complex interactions of ginsenosides (B1230088), including Rf, with various biological targets. While specific comprehensive network pharmacology analyses solely for Ginsenoside Rf are still emerging, studies on related ginsenosides and whole ginseng extracts provide a foundational understanding. For instance, research on ginsenoside Rh3, another active compound in ginseng, utilized network pharmacology and bioinformatics to identify key molecular targets and pathways involved in its effects on insulin (B600854) resistance. frontiersin.orgnih.gov This type of approach helps to construct a "compound-target-disease" network, revealing that ginsenosides often act on multiple targets simultaneously.
In a study on the effects of total ginsenosides on depression, network pharmacology identified 71 intersecting targets between ginsenoside compounds and depression-related genes. nih.gov Although not specific to Rf, this highlights the multi-target nature of ginsenosides. A study on Panax ginseng's effect on atopic dermatitis identified key targets like AKT1, STAT3, EGFR, and SRC, which are central nodes in inflammatory and cell signaling pathways. tandfonline.com
Research on this compound has shown it can inhibit N-type Ca2+ channels through a G protein-linked receptor in the nervous system. chemfaces.com This interaction is crucial for its observed antinociceptive effects. ebi.ac.uk Furthermore, studies have demonstrated its ability to regulate lipoprotein metabolism via Peroxisome Proliferator-Activated Receptor alpha (PPARα). ebi.ac.uk In a Caenorhabditis elegans model of tauopathy, deep RNA-sequencing analysis following this compound treatment identified numerous differentially expressed mRNAs, suggesting a broad impact on the transcriptome to alleviate neurodegeneration. nih.gov
Table 1: Potential Molecular Targets of this compound Identified Through Various Research Approaches
Target/Process | Research Context | Potential Effect | Source |
---|---|---|---|
N-type Ca2+ channels | Sensory neurons | Inhibition, leading to antinociception | chemfaces.commedchemexpress.com |
G protein-linked receptor | Nervous system | Mediation of Ca2+ channel inhibition | chemfaces.comebi.ac.uk |
Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Lipoprotein metabolism | Regulation of apo A-I and C-III mRNA | ebi.ac.uk |
Tau protein | Tauopathy model (C. elegans) | Prevention of aggregation, alleviation of neurodegeneration | nih.gov |
NF-κB | Inflammation models | Suppression of transcriptional activity | chemfaces.com |
IL-1β, IL-6, TNF-α | Inflammation models | Reduction of production | chemfaces.com |
Gene Set Enrichment Analysis (e.g., Gene Ontology, KEGG, Reactome Pathway Analysis)
Gene Set Enrichment Analysis (GSEA) is a powerful method to interpret gene expression data by identifying classes of genes or proteins that are over-represented in a large set of genes and may have an association with disease phenotypes. This includes Gene Ontology (GO) analysis, which describes gene functions, and pathway analysis databases like Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome.
A study on a C. elegans model of tauopathy treated with this compound performed GO and KEGG pathway analyses on differentially expressed genes. nih.gov The results indicated that the target genes were functionally related to neuron development, axon guidance, and longevity regulating pathways. nih.gov This provides a molecular basis for the observed neuroprotective effects of this compound. nih.gov
While direct, extensive GSEA studies on this compound are limited, research on other ginsenosides and whole ginseng extracts consistently points to the modulation of key pathways. For example, in a study of total ginsenosides for depression, KEGG analysis revealed enrichment in pathways like the AMP-activated kinase (AMPK) signaling pathway. nih.gov Similarly, an analysis of Panax ginseng for atopic dermatitis showed enrichment in pathways such as Th17 cell differentiation and the TNF signaling pathway. tandfonline.com The KEGG database itself includes pathways for ginsenoside biosynthesis (hsf00999), illustrating the metabolic routes leading to compounds like Rf. kegg.jpgenome.jp
Table 2: Enriched Pathways and Gene Ontologies Associated with Ginsenoside Action
Analysis Type | Pathway/Ontology Term | Research Context | Significance | Source |
---|---|---|---|---|
GO & KEGG | Neuron development, axon guidance, longevity regulating pathways | C. elegans tauopathy model treated with this compound | Explains neuroprotective mechanisms | nih.gov |
KEGG | AMPK signaling pathway | Total ginsenosides in a depression model | Central metabolic and stress response pathway | nih.gov |
KEGG | Th17 cell differentiation, TNF signaling pathway, C-type lectin receptor signaling pathway | Panax ginseng in atopic dermatitis | Key inflammatory and immune response pathways | tandfonline.com |
GO | Signal transduction, inflammatory response, protein phosphorylation | Panax ginseng in atopic dermatitis | Core cellular processes affected by treatment | tandfonline.com |
Integration of Multi-Omics Data for Mechanistic Elucidation
The future of understanding this compound's biological effects lies in the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a more complete and dynamic picture of cellular responses to the compound.
While large-scale multi-omics studies specifically focused on this compound are not yet widely published, the strategy is being successfully applied in broader ginseng research. For example, a comprehensive multi-omics analysis was used to investigate the effects of Ginsenoside Rb1 on hyperlipidemia. nih.gov This study integrated microbiome, lipidome, and transcriptome data to reveal that Rb1 modulates gut bacteria, which in turn affects glycerophospholipid metabolism and reduces cholesterol. nih.gov
Another study combined transcriptome and proteome analyses to identify candidate genes involved in ginsenoside biosynthesis in Panax japonicus. frontiersin.org This type of research is crucial for understanding how plants produce these complex molecules and for potential bioengineering applications. frontiersin.org
In a C. elegans model, deep RNA-sequencing that included lncRNAs, miRNAs, and mRNAs was used to understand how this compound inhibits tau proteotoxicity. nih.gov This study identified specific non-coding and coding RNAs as potential targets, demonstrating the power of integrating different transcriptomic datasets to uncover novel regulatory mechanisms. nih.gov The application of such integrated multi-omics strategies will be invaluable for fully elucidating the systems-level effects of this compound, moving from identified targets and pathways to a comprehensive mechanistic understanding of its therapeutic potential.
Compound Name Reference Table
Compound Name |
---|
AKT1 |
Allobaculum |
Blautia |
EGFR |
Ginsenoside F1 |
Ginsenoside Rb1 |
This compound |
Ginsenoside Rh1 |
Ginsenoside Rh3 |
IL-1β |
IL-6 |
MAPK1 |
NF-κB |
Pemt |
Phospho1 |
Pla2g4b |
Protopanaxatriol (B1242838) |
SRC |
STAT3 |
TNF-α |
Future Directions and Research Gaps in Ginsenoside Rf Studies
Elucidating Undiscovered Molecular Targets and Novel Signaling Pathways
Current research has identified several molecular pathways influenced by Ginsenoside Rf. For instance, it is known to inhibit N-type calcium channels in sensory neurons and suppress inflammatory responses by modulating the MAPKs/NF-κB signaling pathway. caymanchem.com Studies have also shown its ability to enhance exercise endurance by activating the AMPK and p38 MAPK signaling pathways, which are crucial for mitochondrial biogenesis. nih.gov However, the complete spectrum of its molecular interactions is far from fully mapped.
Future investigations must aim to identify novel protein and non-protein targets. A significant research gap exists in understanding how this compound might interact with other cellular components beyond its known targets. For example, its effects on various non-coding RNAs, such as long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), are largely unknown. researchgate.net A study on a C. elegans model of tauopathy revealed that this compound could alter the expression of numerous lncRNAs and miRNAs, suggesting a broader regulatory role in cellular processes related to neuroprotection. researchgate.net
Furthermore, while network pharmacology analyses have started to predict potential targets like IL1B and IL4R in the context of sepsis, these computational predictions require experimental validation to confirm direct interactions and functional consequences. dovepress.com Exploring these predicted targets could unveil previously unknown signaling cascades modulated by this compound. The pursuit of these undiscovered targets and pathways will be essential for a comprehensive understanding of its pleiotropic effects.
Advanced Biotechnological Production and Metabolic Engineering of this compound
The natural abundance of this compound in ginseng plants is low, and traditional extraction methods are often inefficient and time-consuming, taking years for plant cultivation. researchgate.netnih.gov This limitation has spurred the development of biotechnological alternatives for sustainable and scalable production. Metabolic engineering in microbial hosts, particularly the yeast Saccharomyces cerevisiae, presents a promising avenue. researchgate.netnih.gov
Yeast cells provide a robust platform for producing ginsenoside precursors like dammarenediol-II and protopanaxatriol (B1242838) (PPT), the backbone structure for PPT-type ginsenosides (B1230088) including Rf. researchgate.netnih.gov The core strategy involves reconstructing the ginsenoside biosynthetic pathway in yeast by introducing key enzymes such as farnesyl diphosphate (B83284) synthase (FPS), squalene (B77637) synthase (SS), dammarenediol-II synthase, and various cytochrome P450 hydroxylases and UDP-glycosyltransferases (UGTs). nih.govkoreascience.kr UGTs are particularly critical as they perform the final glycosylation step that determines the specific ginsenoside produced. koreascience.kr
A significant challenge is the efficient conversion of precursor molecules into the final product. One key biotransformation is the conversion of this compound to the rare and bioactive Ginsenoside Rh1, a reaction catalyzed by β-glucosidase. mdpi.com Researchers have successfully expressed a β-glucosidase from Aspergillus niger in S. cerevisiae to achieve this specific conversion, highlighting the potential of engineered enzymes. mdpi.com
Future research should focus on several key areas:
Discovery and Engineering of Novel UGTs: Identifying and engineering UGTs with high specificity and efficiency for attaching sugar moieties at the correct positions on the PPT aglycone is crucial for maximizing Rf yield.
Optimization of Host Metabolism: Further engineering of the yeast's native mevalonate (B85504) (MVA) pathway to increase the supply of universal precursors (IPP and DMAPP) while minimizing flux towards competing pathways (e.g., sterol biosynthesis) is necessary. nih.govnih.gov
Bioprocess Optimization: Scaling up production from lab flasks to large-scale bioreactors requires optimizing fermentation conditions, such as temperature, aeration, and nutrient feeding, to enhance biomass and ginsenoside accumulation. nih.govresearchgate.net
Host Organism | Engineering Strategy | Key Enzymes Involved | Target Product | Reference |
---|---|---|---|---|
Saccharomyces cerevisiae | Heterologous expression of ginsenoside biosynthesis pathway | Farnesyl diphosphate synthase, Squalene synthase, Cytochrome P450s, UDP-glycosyltransferases (UGTs) | Ginsenoside precursors (PPD, PPT), various ginsenosides | researchgate.netnih.gov |
Saccharomyces cerevisiae | Expression of a fungal β-glucosidase gene (bgl1) | β-glucosidase (BGL1) | Ginsenoside Rh1 (from Rf) | mdpi.com |
Aspergillus niger | Used as a source of enzymes for biotransformation | β-glucosidase | Transformation of total ginsenosides | mdpi.com |
Comprehensive Mechanistic Understanding in Complex Biological Systems and Interacting Networks
The action of a single compound like this compound within a living organism is not isolated but part of a complex web of interactions. While in vitro studies provide valuable data on specific molecular mechanisms, they cannot fully replicate the intricate biological systems of a whole organism. mdpi.com A significant research gap is the lack of a holistic understanding of how this compound functions within these interacting networks.
Network pharmacology is an emerging tool that helps to bridge this gap by analyzing the relationships between drugs, targets, and diseases from a systems perspective. nih.govsemanticscholar.org Initial network pharmacology studies on total ginsenosides have predicted interactions with numerous targets and pathways, such as those involved in inflammation (TNF signaling), cell differentiation, and metabolism (AMPK signaling). dovepress.comnih.govmdpi.com For this compound specifically, network analysis has suggested potential roles in regulating key inflammatory mediators. dovepress.com
Future research must move from prediction to validation. It is crucial to design studies that can confirm these network-based hypotheses and elucidate the downstream effects of Rf's interactions across multiple organ systems. This requires an integrated approach combining:
Systems Biology: Utilizing transcriptomics, proteomics, and metabolomics to capture global changes in cells or organisms treated with this compound. semanticscholar.org This can reveal unexpected pathway modulations and biomarkers.
In Vivo Models: Moving beyond cell cultures to appropriate animal models to study the integrated physiological response to this compound, validating the predictions made by network pharmacology. mdpi.com
Computational Modeling: Developing more sophisticated models that can simulate the dynamic interactions of this compound within biological networks, helping to predict its polypharmacological effects and identify key nodes in its mechanism of action.
By addressing these research gaps, the scientific community can build a comprehensive, multi-level understanding of this compound, from its specific molecular targets to its systemic effects, ultimately paving the way for its effective and evidence-based application.
Q & A
Q. Methodological Guidance
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values .
- Error propagation analysis : Account for variability in triplicate assays using tools like GraphPad Prism .
- Meta-analysis of public datasets : Compare results with CCLE or GDSC databases to identify lineage-specific sensitivities .
How can the reproducibility of this compound’s anti-inflammatory effects be improved across preclinical studies?
Q. Advanced Research Focus
- Standardize animal models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and control for gut microbiota variations .
- Blinded histopathological scoring : Mitigate observer bias in tissue analysis .
- Pre-register protocols : Share experimental designs on platforms like OSF to align methodologies across labs .
What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s metabolic stability?
Q. Basic Research Focus
- In vitro systems : Use human liver microsomes or hepatocytes for rapid CYP450 interaction screening .
- In vivo validation : Prioritize rodent models with humanized cytochrome P450 enzymes for translatability .
- Compute predictive ADME metrics : Apply tools like SwissADME to estimate bioavailability and clearance rates pre-experiment .
How can researchers systematically evaluate this compound’s potential off-target effects in kinase inhibition assays?
Q. Advanced Research Focus
- High-throughput kinome profiling : Use platforms like KinomeScan to assess selectivity across 400+ kinases .
- Structural docking simulations : Predict binding affinities to ATP-binding pockets using AutoDock Vina .
- Counter-screening : Test against unrelated enzymes (e.g., phosphatases) to rule out nonspecific inhibition .
What are the best practices for synthesizing deuterated analogs of this compound to enhance pharmacokinetic studies?
Q. Methodological Guidance
- Isotopic labeling : Introduce deuterium at hydroxyl or glycosidic positions via catalytic deuteration .
- Stability testing : Use accelerated stability studies (40°C/75% RH) to assess deuterium retention .
- Validate with MS/MS : Confirm isotopic purity and rule out hydrogen-deuterium exchange artifacts .
How should conflicting evidence about this compound’s estrogenic activity be addressed in mechanistic studies?
Q. Advanced Research Focus
- Receptor-specific assays : Employ ERα/ERβ knockout models in luciferase reporter systems .
- Competitive binding assays : Compare Rf’s affinity to estradiol using fluorescence polarization .
- Transcriptomic profiling : Identify ER-independent pathways (e.g., MAPK/NF-κB) activated by Rf .
What frameworks are recommended for prioritizing this compound research gaps in neurodegenerative disease contexts?
Q. Methodological Guidance
- Systematic reviews : Use PRISMA guidelines to synthesize preclinical evidence and identify understudied mechanisms .
- Patient-derived models : Generate iPSC-derived neurons to evaluate Rf’s efficacy in genetically diverse backgrounds .
- Grant alignment : Target NIH/NINDS funding priorities (e.g., tauopathies, neuroinflammation) for translational relevance .
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